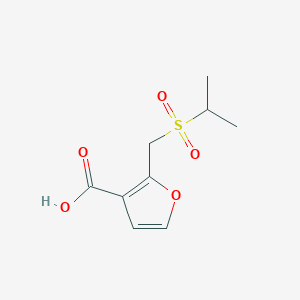

2-((Isopropylsulfonyl)methyl)furan-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((Isopropylsulfonyl)methyl)furan-3-carboxylic acid is a chemical compound that belongs to the class of furan derivatives Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Isopropylsulfonyl)methyl)furan-3-carboxylic acid typically involves the reaction of furan derivatives with isopropylsulfonylmethyl reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-((Isopropylsulfonyl)methyl)furan-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted furan compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((Isopropylsulfonyl)methyl)furan-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((Isopropylsulfonyl)methyl)furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the furan ring. This can lead to the formation of reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- 2-Furoic acid

- 3-Furoic acid

- 5-Methyl-2-furoic acid

- 2-Furylacetic acid

- 2,5-Furandicarboxylic acid

- 3-(2-Furyl)acrylic acid

Uniqueness

2-((Isopropylsulfonyl)methyl)furan-3-carboxylic acid is unique due to the presence of the isopropylsulfonylmethyl group, which imparts distinct chemical and physical properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Biological Activity

2-((Isopropylsulfonyl)methyl)furan-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies, including case studies, data tables, and research outcomes.

This compound is characterized by the presence of a furan ring, a sulfonyl group, and a carboxylic acid functional group. These structural features contribute to its biological activity, particularly in the context of drug development.

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, derivatives of furan-3-carboxylic acids have shown promising results against various cancer cell lines. In particular:

- In vitro Studies : Compounds related to furan-3-carboxylic acids demonstrated inhibition of cancer cell proliferation at low micromolar concentrations. For example, some derivatives achieved an IC50 value as low as 0.08 µM against VEGFR-2, a target in cancer therapy .

- In vivo Studies : Animal models have displayed reduced tumor growth when treated with furan derivatives, indicating potential efficacy in therapeutic applications .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that furan derivatives can inhibit the growth of various bacteria:

- Bacterial Inhibition : Research highlighted that certain furan derivatives inhibited the swarming and swimming motility of bacteria such as Escherichia coli at concentrations as low as 1.8 µg/L . This suggests potential applications in developing antibacterial agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:

- Functional Groups : The presence of the sulfonyl group enhances solubility and bioavailability, which are critical for therapeutic efficacy.

- Substituent Effects : Variations in substituents on the furan ring significantly affect the compound's potency and selectivity towards specific biological targets .

Data Table: Biological Activity Summary

Case Studies

- Antitumor Efficacy : A study demonstrated that a derivative of furan-3-carboxylic acid significantly inhibited tumor growth in xenograft models, supporting its potential use in cancer therapy.

- Antibacterial Evaluation : Another research effort assessed the antibacterial properties of various furan derivatives, revealing effective inhibition against multiple strains of pathogenic bacteria.

Properties

Molecular Formula |

C9H12O5S |

|---|---|

Molecular Weight |

232.26 g/mol |

IUPAC Name |

2-(propan-2-ylsulfonylmethyl)furan-3-carboxylic acid |

InChI |

InChI=1S/C9H12O5S/c1-6(2)15(12,13)5-8-7(9(10)11)3-4-14-8/h3-4,6H,5H2,1-2H3,(H,10,11) |

InChI Key |

KDSQGJKDAOPJNP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)S(=O)(=O)CC1=C(C=CO1)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.